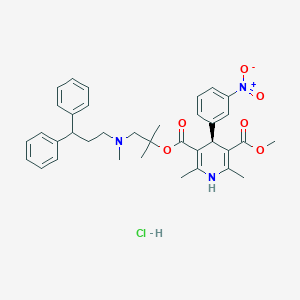

(S)-Lercanidipine Hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432131 | |

| Record name | (S)-Lercanidipine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184866-29-3 | |

| Record name | Lercanidipine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184866293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Lercanidipine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4613R830EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Lercanidipine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Lercanidipine hydrochloride, the pharmacologically active enantiomer of lercanidipine, is a third-generation dihydropyridine calcium channel blocker. Its primary mechanism of action involves the potent and selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This activity leads to arterial vasodilation and a subsequent reduction in blood pressure. Unique physicochemical properties, such as high lipophilicity, contribute to its gradual onset and long duration of action, which minimizes reflex tachycardia. Beyond its principal antihypertensive effects, (S)-Lercanidipine exhibits a multifaceted pharmacological profile, including activity at T-type calcium channels and potential anti-atherosclerotic properties through the inhibition of vascular smooth muscle cell proliferation and migration. This guide provides an in-depth technical overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its primary therapeutic effect through the inhibition of Ca²⁺ influx via L-type calcium channels in arterial smooth muscle cells. This blockade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure. The antihypertensive activity of lercanidipine is predominantly attributed to the (S)-enantiomer, which demonstrates a significantly higher affinity for L-type calcium channels compared to its (R)-counterpart. Studies have shown that the (S)-enantiomer has approximately 100 to 200 times greater affinity for these channels.

Signaling Pathway of L-Type Calcium Channel Blockade

The influx of extracellular calcium through L-type calcium channels is a critical step in the excitation-contraction coupling of vascular smooth muscle. (S)-Lercanidipine binds to the dihydropyridine binding site on the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby preventing the influx of calcium. This leads to a cascade of intracellular events culminating in smooth muscle relaxation.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Enantioselective Blockade of L-type and T-type Calcium Channels

| Enantiomer | Concentration (µM) | % Blockade of L-type Ca²⁺ Current (CaL) | % Blockade of T-type Ca²⁺ Current (CaT) | T/L Selectivity Ratio |

| (S)-Lercanidipine | 1 | < 20% | Not specified in detail, but contributes to a T/L ratio > 1 | 1.05 |

| (R)-Lercanidipine | 1 | < 20% | Not specified in detail, but contributes to a T/L ratio > 1 | 1.15 |

| Racemic Lercanidipine | 1 | < 20% | Not specified in detail, but contributes to a T/L ratio > 1 | Not specified |

Data adapted from a study on patch-clamped guinea-pig ventricular myocytes. The voltage protocol mimicked a normal action potential.

Table 2: Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

| Treatment | Concentration (µM) | Effect | Quantitative Measurement |

| Lercanidipine (Racemate) | 10 - 50 | Inhibition of VSMC replication | Dose-dependent |

| (R)-Lercanidipine | Not specified | Most potent inhibitor of [³H]thymidine incorporation | Not specified |

| (S)-Lercanidipine | 25 | Inhibition of serum-induced Ca²⁺ influx | 69% inhibition (2.4-fold more active than (R)-enantiomer) |

| (R)-Lercanidipine | 25 | Inhibition of serum-induced Ca²⁺ influx | ~29% inhibition |

Data from in vitro studies on arterial myocytes (smooth muscle cells).

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol describes a competitive binding assay to determine the affinity of (S)-Lercanidipine for the L-type calcium channel using [³H]-nitrendipine as the radioligand.

Methodology:

-

Membrane Preparation: Isolate membranes from vascular smooth muscle cells (e.g., from rat aorta) through homogenization and centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]-nitrendipine and a range of concentrations of this compound. Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor like nifedipine).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of (S)-Lercanidipine by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (S)-Lercanidipine concentration to obtain a competition curve and calculate the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the effect of (S)-Lercanidipine on L-type calcium currents in isolated vascular smooth muscle cells.

Methodology:

-

Cell Isolation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Gigaseal Formation: Under a microscope, carefully bring the micropipette into contact with a single cell and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

-

Drug Application: After recording stable baseline currents, perfuse the cell with a solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the calcium currents in the presence of the drug and compare the peak current amplitude to the baseline to quantify the percentage of channel blockade.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells in response to (S)-Lercanidipine.

Methodology:

-

Cell Culture: Culture vascular smooth muscle cells on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with Fluo-4 acetoxymethyl (AM) ester, which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent Fluo-4 in the cytoplasm.

-

Washing: Wash the cells with a physiological salt solution to remove any extracellular dye.

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and acquire baseline fluorescence images.

-

Stimulation and Drug Application: Perfuse the cells with a depolarizing agent (e.g., high potassium solution) to induce calcium influx and measure the change in fluorescence. After a washout period, pre-incubate the cells with (S)-Lercanidipine and then stimulate again.

-

Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after stimulation.

-

Data Analysis: Measure the fluorescence intensity of individual cells over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the calcium transients in the presence and absence of (S)-Lercanidipine to determine its inhibitory effect.

Secondary Mechanisms and Pleiotropic Effects

Emerging evidence suggests that the mechanism of action of (S)-Lercanidipine may extend beyond L-type calcium channel blockade.

T-Type Calcium Channel Blockade

(S)-Lercanidipine has been shown to exhibit activity at T-type calcium channels. While its primary action is on L-type channels, the blockade of T-type channels may contribute to its overall pharmacological profile, particularly its renal-protective effects.

Anti-Atherosclerotic Properties

In vitro studies have demonstrated that lercanidipine can inhibit the proliferation and migration of vascular smooth muscle cells, key processes in the development of atherosclerosis. These effects appear to be, at least in part, independent of L-type calcium channel blockade, as the (R)-enantiomer, which has low affinity for calcium channels, also shows activity in these assays. The proposed mechanism involves the inhibition of intracellular signaling pathways such as the Ras-ERK1/2 pathway and a reduction in reactive oxygen species.

Conclusion

This compound is a highly effective antihypertensive agent with a well-defined primary mechanism of action centered on the blockade of L-type calcium channels in vascular smooth muscle. Its favorable pharmacokinetic profile, stemming from its high lipophilicity, contributes to its clinical efficacy and tolerability. Furthermore, ongoing research into its effects on T-type calcium channels and its direct anti-proliferative and anti-migratory actions on vascular smooth muscle cells suggests a broader therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate pharmacology of this important cardiovascular therapeutic.

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed antihypertensive agent. Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits significantly higher potency in blocking L-type calcium channels compared to its (R)-counterpart. Consequently, the stereoselective synthesis of (S)-lercanidipine is of paramount importance in pharmaceutical manufacturing to ensure a favorable therapeutic profile and minimize potential off-target effects associated with the less active enantiomer. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of lercanidipine, with a focus on detailed experimental protocols, quantitative data analysis, and workflow visualizations. The primary methodologies discussed include the chemical resolution of a key racemic intermediate and emerging asymmetric synthesis strategies.

Introduction

Lercanidipine is chemically designated as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester. The molecule possesses a chiral center at the C4 position of the dihydropyridine ring. The (S)-enantiomer is reported to be 100-200 times more active than the (R)-enantiomer, making stereoselective synthesis a critical aspect of its production. This guide will delve into the practical aspects of achieving high enantiomeric purity of the desired (S)-isomer.

Core Synthetic Strategies

The stereoselective synthesis of lercanidipine can be broadly categorized into two main approaches:

-

Chemical Resolution of a Racemic Intermediate: This is the most established and industrially applied method. It involves the synthesis of a racemic key intermediate, followed by its separation into individual enantiomers using a chiral resolving agent.

-

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer using chiral catalysts or auxiliaries, thereby avoiding a resolution step. While academically interesting, this method is less commonly reported for the industrial-scale production of lercanidipine.

This guide will focus on the chemical resolution method due to its prevalence and provide an overview of potential asymmetric strategies.

Chemical Resolution of Racemic 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

This strategy is a cornerstone in the stereoselective synthesis of lercanidipine. It involves three main stages:

-

Synthesis of the racemic dihydropyridine monocarboxylic acid intermediate.

-

Resolution of the racemic intermediate to isolate the (S)-enantiomer.

-

Conversion of the enantiopure intermediate to (S)-lercanidipine.

Synthesis of the Racemic Intermediate

The racemic intermediate, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, is typically prepared via a modified Hantzsch dihydropyridine synthesis.

Experimental Protocol:

-

Reaction: 3-Nitrobenzaldehyde, methyl acetoacetate, and an ammonia source (e.g., ammonium acetate or a solution of ammonia in a suitable solvent) are condensed in a one-pot reaction.

-

Solvent: Typically, a lower alcohol such as methanol or ethanol is used as the solvent.

-

Temperature: The reaction is generally carried out at reflux temperature.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

Resolution of the Racemic Intermediate

The resolution of the racemic monocarboxylic acid is the pivotal step in this synthetic route. It is achieved by fractional crystallization of diastereomeric salts formed with a chiral base. Cinchonidine has been reported as an effective resolving agent for this purpose.

Experimental Protocol (Based on the principles described by Ashimori et al.):

-

Salt Formation: A solution of the racemic 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester and an equimolar amount of cinchonidine is prepared in a suitable solvent, typically methanol or ethanol. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt (the salt of the (S)-acid with cinchonidine).

-

Isolation and Purification: The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the resolved salt can be enhanced by recrystallization.

-

Liberation of the (S)-acid: The purified diastereomeric salt is treated with an acid (e.g., dilute hydrochloric acid) to protonate the carboxylic acid and liberate the (S)-enantiomer. The chiral resolving agent (cinchonidine) can be recovered from the aqueous layer by basification and extraction. The precipitated (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester is collected by filtration, washed with water, and dried.

Synthesis of (S)-Lercanidipine

The final step involves the esterification of the enantiopure (S)-monocarboxylic acid with the side-chain alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol.

Experimental Protocol:

-

Activation of the Carboxylic Acid: The (S)-monocarboxylic acid is typically converted to a more reactive acyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at a temperature range of -20 to 30 °C.[1]

-

Esterification: The in-situ generated acyl chloride is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with water and aqueous base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is evaporated. The crude (S)-lercanidipine free base can be purified by chromatography or by crystallization of a suitable salt, such as the hydrochloride salt.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethyl acetate or tert-butyl methyl ether) and treated with a solution of hydrogen chloride in an appropriate solvent. The resulting precipitate of (S)-lercanidipine hydrochloride is collected by filtration, washed, and dried.

Asymmetric Synthesis Strategies

While chemical resolution is the predominant method, research into asymmetric synthesis aims to provide more direct and potentially more efficient routes to (S)-lercanidipine.

Organocatalytic Asymmetric Hantzsch Reaction

The Hantzsch reaction can be rendered enantioselective by using a chiral organocatalyst. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been shown to catalyze the asymmetric synthesis of dihydropyridines with good yields and high enantiomeric excess.

Conceptual Experimental Protocol:

-

Reaction: 3-Nitrobenzaldehyde, methyl acetoacetate, and a suitable enamine precursor (e.g., methyl 3-aminocrotonate) would be reacted in the presence of a chiral phosphoric acid catalyst.

-

Catalyst Loading: Typically, a catalyst loading of 5-20 mol% is used.

-

Solvent and Temperature: The reaction is usually carried out in a non-polar aprotic solvent, such as toluene or dichloromethane, at ambient or sub-ambient temperatures to enhance enantioselectivity.

-

Challenges: The direct application of this methodology to the synthesis of the specific lercanidipine precursor and achieving high enantioselectivity may require significant optimization of the catalyst structure and reaction conditions.

Enzymatic Resolution

Enzymes, particularly lipases, are known to catalyze the stereoselective hydrolysis or esterification of a wide range of substrates. This approach could be applied to the resolution of a racemic precursor of lercanidipine.

Conceptual Experimental Protocol (for hydrolysis of a diester precursor):

-

Substrate: A prochiral or racemic diester of the dihydropyridine core would be synthesized.

-

Enzyme: A suitable lipase (e.g., Candida antarctica lipase B, CAL-B) would be selected through screening.

-

Reaction Conditions: The enzymatic hydrolysis would be carried out in a buffered aqueous solution, potentially with a co-solvent to improve substrate solubility. The pH and temperature would be optimized for the specific enzyme.

-

Outcome: The lipase would selectively hydrolyze one of the ester groups of one enantiomer, allowing for the separation of the resulting monocarboxylic acid from the unreacted diester.

-

Challenges: This approach requires the synthesis of a suitable diester precursor and extensive screening to find an enzyme with high activity and enantioselectivity for the specific substrate.

Quantitative Data

The success of a stereoselective synthesis is quantified by the yield and the enantiomeric excess (e.e.) of the desired product.

| Method | Key Step | Typical Yield | Typical Enantiomeric Excess (e.e.) | Reference |

| Chemical Resolution | Fractional crystallization of diastereomeric salts | 30-40% (for the desired enantiomer after resolution) | >99% after recrystallization | Ashimori et al. (cited in patents) |

| Organocatalytic Asymmetric Hantzsch Reaction | Chiral Brønsted acid catalyzed cyclocondensation | 70-95% | 80-99% (for model systems) | General literature on asymmetric Hantzsch reactions |

| Enzymatic Resolution | Lipase-catalyzed hydrolysis/esterification | ~40-50% (theoretical max for kinetic resolution) | >95% (for optimized systems) | General literature on enzymatic resolutions |

Note: The yields and e.e. values for asymmetric methods are based on general literature for similar dihydropyridine systems and would require specific optimization for lercanidipine.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess of (S)-lercanidipine is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most common techniques employed.

Chiral HPLC Method

Experimental Protocol:

-

Column: A chiral stationary phase is used, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition could be hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where lercanidipine has strong absorbance (e.g., 240 nm or 355 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral Capillary Electrophoresis (CE) Method

Experimental Protocol:

-

Capillary: A fused-silica capillary.

-

Background Electrolyte (BGE): An acidic buffer (e.g., phosphate or acetate buffer) containing a chiral selector, most commonly a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin).

-

Voltage: A high voltage is applied across the capillary to effect separation.

-

Detection: UV detection at an appropriate wavelength.

-

Advantages: CE often offers high separation efficiency, short analysis times, and low consumption of solvents and chiral selectors.

Visualization of Workflows

Chemical Resolution Workflow

Caption: Workflow for the stereoselective synthesis of (S)-lercanidipine via chemical resolution.

Asymmetric Synthesis Logical Relationship

Caption: Logical relationship of asymmetric synthesis strategies for (S)-lercanidipine.

Conclusion

The stereoselective synthesis of (S)-lercanidipine is a well-established process in the pharmaceutical industry, with the chemical resolution of a key dihydropyridine monocarboxylic acid intermediate being the most reliable and widely used method. This approach consistently delivers the desired enantiomer with high optical purity. While asymmetric synthesis methodologies, such as organocatalytic and enzymatic approaches, offer elegant and potentially more atom-economical alternatives, their application to the industrial-scale synthesis of lercanidipine is still under development. The detailed protocols and analytical methods presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and quality control of this important antihypertensive drug. Further research into robust and scalable asymmetric methods could lead to even more efficient and sustainable manufacturing processes for (S)-lercanidipine in the future.

References

(S)-Lercanidipine: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension.[1] It exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2] Lercanidipine is a chiral compound, and its pharmacological activity resides predominantly in the (S)-enantiomer, which exhibits significantly higher affinity for the L-type calcium channel compared to the (R)-enantiomer. This document provides a detailed technical overview of the pharmacological properties of (S)-Lercanidipine, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a particular emphasis on quantitative data and experimental methodologies.

Mechanism of Action

(S)-Lercanidipine's primary mechanism of action is the stereoselective blockade of L-type calcium channels (CaV1.2) in vascular smooth muscle cells.[3] This inhibition prevents the influx of extracellular calcium, a critical step in the excitation-contraction coupling process, resulting in smooth muscle relaxation and vasodilation.[4] The high lipophilicity of lercanidipine allows it to accumulate in the lipid bilayer of cell membranes, from which it gradually reaches the calcium channels, contributing to its slow onset and long duration of action.[5]

Signaling Pathway

The binding of (S)-Lercanidipine to the L-type calcium channel inhibits the downstream signaling cascade that leads to vasoconstriction. The following diagram illustrates this inhibitory effect.

References

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lercanidipine Hydrochloride? [synapse.patsnap.com]

- 3. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Lercanidipine Hydrochloride: A Technical Overview of its Discovery, Stereoselective Pharmacology, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, represents a significant advancement in the management of hypertension. Its development narrative is a compelling case study in stereoselective pharmacology and rational drug design, emphasizing high vascular selectivity and an improved tolerability profile. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underpinning (S)-Lercanidipine Hydrochloride. It details the synthetic pathways, mechanism of action, stereoselective pharmacokinetics, and pivotal experimental findings that have defined its therapeutic role. Quantitative data are presented in structured tables, key experimental protocols are outlined, and complex pathways and workflows are visualized using DOT language diagrams to offer a comprehensive resource for the scientific community.

Discovery and Development History

Lercanidipine was first patented in 1984 by the Italian pharmaceutical company Recordati and received its first approval for medical use in 1997.[1] It was developed as a racemic mixture of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The primary goal driving its development was to create a dihydropyridine antihypertensive agent with high vasoselectivity, a gradual onset, and a long duration of action, thereby minimizing the reflex tachycardia and other side effects associated with earlier calcium channel blockers.[2][3]

The key innovation in Lercanidipine's molecular structure is its high lipophilicity.[1][4][5] This property allows the drug to accumulate in the lipid membranes of vascular smooth muscle cells, creating a depot from which it is slowly released to bind to its target, the L-type calcium channels.[1][2] This "membrane-controlled kinetics" is responsible for its 24-hour antihypertensive effect from a once-daily dose and its favorable safety profile.[3] Although developed as a racemate, subsequent research conclusively demonstrated that the antihypertensive therapeutic activity resides almost exclusively in the (S)-enantiomer.[2][6][7]

Synthesis of Lercanidipine Hydrochloride

The synthesis of racemic Lercanidipine has been approached through several related pathways. The core of the synthesis involves the construction of the dihydropyridine ring, a hallmark of this class of drugs.

Hantzsch-type Dihydropyridine Synthesis

One common method is a variation of the Hantzsch pyridine synthesis. Key steps in two related synthetic routes are outlined below:

-

Route 1: This process involves the condensation of diketene with the amino alcohol 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethanol to form an acetoacetate ester.[8][9] This intermediate then reacts with 3-nitrobenzaldehyde. The resulting benzylidene derivative is cyclized with methyl 3-aminocrotonate, typically in refluxing isopropanol, to yield the Lercanidipine base.[8][9]

-

Route 2: An alternative approach involves the direct esterification of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester with the amino alcohol 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethanol.[8][9] This reaction is often facilitated by coupling agents such as thionyl chloride (SOCl2) in a solvent mixture like DMF and dichloromethane.[8][9]

Formation of the Hydrochloride Salt

The Lercanidipine free base is subsequently converted to its hydrochloride salt to improve its stability and facilitate formulation. This is typically achieved by dissolving the base in an organic solvent, such as methyl tertiary-butyl ether (MTBE), and treating it with a solution of hydrochloric acid.[10][11] The resulting Lercanidipine Hydrochloride salt precipitates and can be isolated by filtration.[11] The hemihydrate form is often prepared by crystallization from water containing hydrochloric acid and sodium chloride.[10]

Stereoselectivity and Mechanism of Action

The pharmacological activity of Lercanidipine is highly stereoselective, with the (S)-enantiomer being the primary contributor to its antihypertensive effect.

Enantioselective Calcium Channel Blockade

Lercanidipine exerts its therapeutic effect by blocking the influx of calcium ions through voltage-gated L-type calcium channels (Cav1.2) in vascular smooth muscle cells.[1][12][13] This inhibition of calcium entry prevents the contractile processes of these cells, leading to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[12][13]

Crucially, this activity is stereospecific. In vitro studies have demonstrated that (S)-Lercanidipine has a 100- to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer.[7] Electrophysiological studies confirm this potency difference, showing that (S)-Lercanidipine is significantly more potent at blocking calcium currents.

Signaling Pathway

The mechanism involves the binding of (S)-Lercanidipine to the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an inactive state, reducing the probability of it opening in response to membrane depolarization. The resulting decrease in intracellular calcium concentration ([Ca2+]i) inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase (MLCK). Without MLCK activity, the myosin light chains are not phosphorylated, preventing the interaction of actin and myosin filaments required for muscle contraction and promoting smooth muscle relaxation.

Effects on T-type Calcium Channels

In addition to its primary action on L-type channels, Lercanidipine has also been shown to block T-type calcium channels (CaT).[14][15] Interestingly, the selectivity for T-type channels appears less pronounced between the enantiomers. Both (R)- and (S)-Lercanidipine exhibit noticeable T-type channel blocking activity.[14][15] This dual L- and T-type channel blockade may contribute to its reno-protective effects, as T-type channels are involved in regulating afferent and efferent arteriolar tone in the glomerulus.[15]

Quantitative Pharmacological and Pharmacokinetic Data

The stereoselective nature of Lercanidipine is evident in both its pharmacodynamics (receptor affinity) and pharmacokinetics (absorption, distribution, metabolism, and excretion).

Pharmacodynamic Data: Calcium Channel Blockade

Electrophysiological studies on vascular L-type calcium channels have quantified the difference in potency between the two enantiomers.

Table 1: Potency of Lercanidipine Enantiomers on L-type Calcium Channels

| Enantiomer | IC50 (M) | Relative Potency | Reference |

|---|---|---|---|

| (S)-Lercanidipine | 1.8 x 10-8 | 4.1-fold > (R) | [16] |

| (R)-Lercanidipine | 7.4 x 10-8 | - |[16] |

Pharmacokinetic Data: Enantioselective Disposition

Following oral administration of the racemic mixture, the disposition of Lercanidipine is enantioselective. Studies in healthy volunteers have shown that the systemic exposure to the more active (S)-enantiomer is slightly higher than that of the (R)-enantiomer.[17][18]

Table 2: Pharmacokinetic Parameters of Lercanidipine Enantiomers (Median Values) after a Single 20 mg Racemic Oral Dose

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | S/R Ratio | Reference |

|---|---|---|---|---|

| Cmax (ng/mL) | 2.071 | 1.681 | 1.23 | [17][18] |

| AUC0-24 (ng·h/mL) | 12.352 | 10.063 | 1.23 | [17][18] |

| AUC0-∞ | 1.21-fold higher | - | 1.21 | [17][18] |

| Cl/f (L/h) | 732.16 | 1891.84 | 0.39 | [17][18] |

| Tmax (h) | 1.5 - 3 | 1.5 - 3 | ~1 | [2][17] |

| Elimination Half-life (h) | 5.8 ± 2.5 (mean) | 7.7 ± 3.8 (mean) | - |[2] |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Cl/f: Apparent oral clearance; Tmax: Time to reach maximum plasma concentration.

The higher Cmax and AUC values for the (S)-enantiomer suggest stereoselective first-pass metabolism, where the (R)-enantiomer is cleared more extensively by the liver, primarily via the CYP3A4 enzyme.[2][19]

Key Experimental Protocols

Protocol: Enantioselective Pharmacokinetic Analysis in Healthy Volunteers

This protocol is based on the methodology described in studies investigating the stereoselective disposition of Lercanidipine.[17][18]

Objective: To determine the pharmacokinetic profiles of (S)- and (R)-Lercanidipine following a single oral dose of racemic Lercanidipine Hydrochloride.

Methodology:

-

Subject Recruitment: A cohort of healthy male volunteers is recruited for the study.

-

Drug Administration: Following an overnight fast, subjects are administered a single 20 mg oral dose of racemic Lercanidipine Hydrochloride.

-

Blood Sampling: Serial venous blood samples are collected into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Separation: Plasma is immediately separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Preparation (Solid Phase Extraction):

-

An internal standard (e.g., Lercanidipine-d3) is added to the plasma samples.

-

Samples are prepared using solid-phase extraction (SPE) to isolate the analytes from plasma matrix components.

-

-

Chiral LC-MS/MS Analysis:

-

Chromatography: The enantiomers are separated using a chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiral OJ-H).[6] The mobile phase is optimized for enantioseparation (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile).[6]

-

Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each enantiomer and the internal standard.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol: Electrophysiological Measurement of L-type Calcium Channel Block

This protocol is based on the whole-cell patch-clamp technique used to measure ion channel activity.[14][16]

Objective: To determine the IC50 values for (S)- and (R)-Lercanidipine on L-type calcium channels.

Methodology:

-

Cell Culture: A cell line stably expressing the human Cav1.2 L-type calcium channel (e.g., Chinese Hamster Ovary cells) is used.

-

Whole-Cell Patch-Clamp:

-

A single cell is targeted with a glass micropipette to form a high-resistance seal ("giga-seal").

-

The cell membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

-

Voltage Protocol: The cell membrane potential is held at a negative value (e.g., -90 mV) to keep channels closed. Depolarizing voltage steps (e.g., to +20 mV) are applied to elicit inward calcium currents (ICa,L).

-

Drug Application: After establishing a stable baseline current, cells are superfused with solutions containing increasing concentrations of (S)- or (R)-Lercanidipine.

-

Data Acquisition: The peak inward current is measured at each drug concentration.

-

Data Analysis: The percentage inhibition of the calcium current is calculated for each concentration relative to the baseline. The data are fitted to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Conclusion

The history of this compound is a testament to the evolution of cardiovascular pharmacology. From its rational design as a highly lipophilic dihydropyridine to the detailed characterization of its stereoselective mechanism and pharmacokinetics, Lercanidipine exemplifies a successful effort to enhance therapeutic efficacy and tolerability. The antihypertensive action is unequivocally attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels than its (R)-counterpart. This fundamental understanding, derived from rigorous preclinical and clinical investigation, has solidified Lercanidipine's position as a valuable agent in the treatment of hypertension. The detailed technical data and methodologies presented herein provide a foundational resource for further research and development in the field of cardiovascular therapeutics.

References

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Lercanidipine: a novel dihydropyridine calcium-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]

- 5. scilit.com [scilit.com]

- 6. easpublisher.com [easpublisher.com]

- 7. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Masnidipine hydrochloride, Lercanidipine hydrochloride, TJN-324, Rec-15/2375, Lercan, Cardiovasc, Lerzam, Zanidip, Lerdip, Lercadip, Zanedip-药物合成数据库 [drugfuture.com]

- 10. EP1860102A1 - Process for Producing Lercanidipine - Google Patents [patents.google.com]

- 11. Lercanidipine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. europeanreview.org [europeanreview.org]

- 16. Molecular mechanisms of vasoselectivity of the 1,4-dihydropyridine lercanidipine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Metabolism of (S)-Lercanidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Administered as a racemic mixture, its pharmacological activity predominantly resides in the (S)-enantiomer. The clinical pharmacokinetics of lercanidipine are characterized by extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 isoenzyme. This technical guide provides a comprehensive overview of the in vitro metabolism of (S)-Lercanidipine, detailing the metabolic pathways, enzymatic players, and experimental methodologies crucial for its preclinical assessment. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of lercanidipine and related compounds.

Introduction

(S)-Lercanidipine exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1] Due to its high lipophilicity, (S)-Lercanidipine exhibits a gradual onset and long duration of action.[2] The oral bioavailability of lercanidipine is approximately 10% due to extensive hepatic first-pass metabolism, with CYP3A4 being the principal enzyme involved.[3][4] Understanding the in vitro metabolism of (S)-Lercanidipine is therefore critical for predicting its in vivo pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response.

Metabolic Pathways and Key Metabolites

The in vitro metabolism of (S)-Lercanidipine proceeds through several key biotransformation pathways, consistent with other dihydropyridine calcium channel blockers. These reactions are primarily catalyzed by CYP3A4 in human liver microsomes.[3][5]

The principal metabolic pathways include:

-

Aromatization of the Dihydropyridine Ring: This is a common metabolic route for dihydropyridine derivatives, leading to the formation of an inactive pyridine analog.[6]

-

N-Dealkylation: Cleavage of the N-alkyl side chain is another significant metabolic transformation.[5]

-

Hydroxylation: Introduction of hydroxyl groups at various positions on the molecule.[6]

-

Nitro Reduction: Conversion of the nitro group to an amino group.[6]

-

O-Glucuronidation: A phase II conjugation reaction that increases the water solubility of metabolites for excretion.[6]

The interplay of these pathways results in a complex metabolite profile. The identification and quantification of these metabolites are essential for a complete understanding of lercanidipine's disposition.

Quantitative Analysis of (S)-Lercanidipine Metabolism

A thorough understanding of the kinetics of (S)-Lercanidipine metabolism is vital for predicting its clearance and potential for drug-drug interactions. This involves determining the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the major metabolic pathways catalyzed by CYP3A4.

Table 1: Michaelis-Menten Kinetic Parameters for (S)-Lercanidipine Metabolism in Human Liver Microsomes

| Metabolic Pathway | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Dihydropyridine Aromatization | M1 (Pyridine derivative) | Data not available | Data not available | |

| N-Dealkylation | M2 (N-dealkylated) | Data not available | Data not available | |

| Other Pathways | ... | ... | ... |

Table 2: Relative Contribution of CYP Isoforms to (S)-Lercanidipine Metabolism

| CYP Isoform | Contribution (%) | Method | Reference |

| CYP3A4 | Major | In vitro inhibition studies | [3][5] |

| CYP2D6 | Minor/Negligible | In vitro inhibition studies | [5] |

| Other CYPs | ... | ... |

Note: While CYP3A4 is established as the major enzyme, precise quantitative percentage contributions from in vitro studies are not consistently reported.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducible in vitro assessment of (S)-Lercanidipine metabolism. Below are representative methodologies for key experiments.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of (S)-Lercanidipine when incubated with human liver microsomes to estimate its intrinsic clearance.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) in a 96-well plate contains:

-

Pooled human liver microsomes (e.g., 0.5 mg/mL protein)

-

(S)-Lercanidipine (e.g., 1 µM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (e.g., 3 mM)

-

-

Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations without the NADPH-regenerating system are included to assess non-CYP mediated degradation.

-

Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of (S)-Lercanidipine.

-

Data Analysis: The natural logarithm of the percentage of remaining (S)-Lercanidipine is plotted against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

CYP Isoform Contribution (Reaction Phenotyping)

Objective: To identify the specific CYP isoforms responsible for the metabolism of (S)-Lercanidipine.

Methodology:

-

Incubation with Recombinant Human CYPs: (S)-Lercanidipine is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in the presence of a NADPH-regenerating system. The formation of metabolites is monitored by LC-MS/MS.

-

Chemical Inhibition Assay: (S)-Lercanidipine is incubated with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoforms. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 3: Selective Chemical Inhibitors for CYP Phenotyping

| CYP Isoform | Selective Inhibitor |

| CYP1A2 | Furafylline |

| CYP2A6 | Tranylcypromine |

| CYP2B6 | Ticlopidine |

| CYP2C8 | Montelukast |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Visualizations

Metabolic Pathways of (S)-Lercanidipine

Caption: Major Phase I and Phase II metabolic pathways of (S)-Lercanidipine.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for determining the metabolic stability of (S)-Lercanidipine.

Conclusion

The in vitro metabolism of (S)-Lercanidipine is predominantly a CYP3A4-mediated process involving multiple biotransformation pathways. A thorough characterization of these pathways and their kinetics using in vitro models such as human liver microsomes is indispensable for the preclinical development of lercanidipine and its analogs. While qualitative metabolic pathways are established, a clear need exists for publicly available, detailed quantitative kinetic data to refine predictive models of in vivo pharmacokinetics and drug interaction potential. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such crucial studies.

References

- 1. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lercanidipine - Wikipedia [en.wikipedia.org]

- 4. xenotech.com [xenotech.com]

- 5. C08CA13 - Lercanidipine [drugsporphyria.net]

- 6. Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar [semanticscholar.org]

Crystal Structure of (S)-Lercanidipine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the treatment of hypertension. It is a chiral molecule, with the pharmacological activity primarily residing in the (S)-enantiomer. Understanding the solid-state properties, particularly the crystal structure, is paramount for drug development, formulation, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the crystal structure of Lercanidipine Hydrochloride, with a specific focus on the (S)-enantiomer. It consolidates available data on its polymorphism, synthesis, and crystallization, and presents it in a structured format for researchers.

Crucially, extensive searches of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), have revealed that the single-crystal X-ray structure of the pure (S)-Lercanidipine Hydrochloride enantiomer is not publicly available at this time. This guide, therefore, focuses on the well-documented polymorphic forms of racemic Lercanidipine Hydrochloride, which provide critical insights into the solid-state chemistry of this important active pharmaceutical ingredient.

Introduction to Lercanidipine Hydrochloride

Lercanidipine Hydrochloride is the hydrochloride salt of Lercanidipine, a potent L-type calcium channel blocker. Its mechanism of action involves the inhibition of calcium ion influx through voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The molecule possesses a single chiral center, and studies have shown that the (S)-enantiomer is significantly more active than the (R)-enantiomer.

The solid-state chemistry of Lercanidipine Hydrochloride is complex, with several known polymorphic forms and an amorphous state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding and control of the crystalline form are essential for consistent drug product performance.

Polymorphism of Lercanidipine Hydrochloride

Several crystalline forms of racemic Lercanidipine Hydrochloride have been identified and characterized, primarily through powder X-ray diffraction (PXRD) and thermal analysis. The most prominently described forms are designated as Form I and Form II. Additionally, various crude and other polymorphic forms have been reported in patent literature.

Powder X-ray Diffraction (PXRD) Data

The following tables summarize the characteristic PXRD peaks for the known crystalline forms of racemic Lercanidipine Hydrochloride.

Table 1: Characteristic Powder X-ray Diffraction Peaks for Lercanidipine Hydrochloride Form I

| 2θ Angle (°) |

| 5.4 |

| 14.2 |

| 18.6 |

| 21.7 |

| 21.9 |

| 22.8 |

Table 2: Characteristic Powder X-ray Diffraction Peaks for Lercanidipine Hydrochloride Form II

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (I/I₀) |

| 9.5 | 9.3 | Medium |

| 10.8 | 8.2 | Low |

| 11.8 | 7.5 | Low |

| 12.8 | 6.9 | Low |

| 14.7 | 6.0 | High |

| 16.1 | 5.5 | Medium |

| 17.1 | 5.2 | Low |

| 17.7 | 5.0 | Low |

| 18.3 | 4.8 | Low |

| 19.1 | 4.6 | High |

| 20.8 | 4.3 | Medium |

| 23.4 | 3.8 | Medium |

| 23.6 | 3.8 | Medium |

| 24.8 | 3.6 | Medium |

| 25.2 | 3.5 | Medium |

Thermal Properties

The different polymorphic forms of Lercanidipine Hydrochloride can also be distinguished by their melting points, as determined by Differential Scanning Calorimetry (DSC).

Table 3: Melting Points of Lercanidipine Hydrochloride Polymorphs

| Polymorphic Form | Melting Point (°C) | Reference |

| Form I | 197-201 | |

| Form II | 207-211 | |

| Form A (crude) | 150-152 | |

| Form B (crude) | 131-135 | |

| Form C (crude) | 186-192 |

Experimental Protocols

The following sections detail the general methodologies for the synthesis and crystallization of Lercanidipine Hydrochloride as described in the literature, primarily from patents. It is important to note that obtaining the specific (S)-enantiomer would require the use of enantiomerically pure starting materials.

Synthesis of Lercanidipine Hydrochloride

A common synthetic route to Lercanidipine Hydrochloride involves the reaction of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid with a halogenating agent, followed by esterification with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol.

Crystallization of Polymorphic Forms

The specific polymorphic form of Lercanidipine Hydrochloride obtained is highly dependent on the crystallization conditions, including the solvent system, temperature, and cooling rate.

Protocol for Crystallization of Form I: Crystallization of Form I is typically achieved by dissolving crude Lercanidipine Hydrochloride in a mixture of an aprotic dipolar solvent (e.g., dimethylformamide) and an aprotic polar solvent (e.g., ethyl acetate), followed by controlled cooling.

Protocol for Crystallization of Form II: Form II can be obtained by recrystallization of crude Lercanidipine Hydrochloride from acetonitrile under reflux, followed by cooling.

(S)-Lercanidipine target binding affinity and kinetics

An In-depth Technical Guide on the Target Binding Affinity and Kinetics of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its high vascular selectivity and long duration of action. It is marketed as a racemic mixture, but its pharmacological activity is predominantly attributed to the (S)-enantiomer, which exhibits significantly higher affinity for the L-type calcium channel. This technical guide provides a detailed overview of the binding affinity and kinetics of (S)-Lercanidipine at its primary molecular target, the voltage-gated L-type calcium channel (Ca_v 1.2). It includes a summary of binding parameters, detailed experimental methodologies for assessing target interaction, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Lercanidipine is a highly lipophilic antihypertensive agent that lowers blood pressure by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells.[1] This action leads to peripheral vasodilation and a reduction in blood pressure.[2] The molecule possesses a chiral center, and studies have consistently shown that the (S)-enantiomer has a 100- to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer.[3][4] This stereoselectivity is crucial for its therapeutic effect. The drug's unique pharmacokinetic profile, characterized by a slow onset and prolonged duration of action, is linked to its high lipophilicity, allowing it to accumulate in the lipid bilayer of cell membranes and act as a local depot.[1][5][6]

Target Binding Affinity

The primary molecular target for (S)-Lercanidipine is the α1c subunit of the L-type voltage-gated calcium channel. The interaction is competitive, as demonstrated by a progressive increase in the apparent dissociation constant (Kd) of a radioligand with no change in the maximum number of binding sites (Bmax).[7] While specific high-resolution quantitative values for (S)-Lercanidipine are not consistently reported across the literature, its high affinity and stereoselectivity are well-established.

Table 1: Summary of (S)-Lercanidipine Binding Affinity Data

| Parameter | Target | Value/Description | Source |

| Binding Affinity | L-type Calcium Channel | High affinity for the dihydropyridine subunit.[7] | In vitro studies |

| Stereoselectivity | L-type Calcium Channel | (S)-enantiomer has 100-200 times higher affinity than the (R)-enantiomer.[4] | In vitro studies |

| Mechanism | L-type Calcium Channel | Competitive antagonism.[7] | Radioligand Binding Assay |

| Secondary Target | T-type Calcium Channel | Exhibits noticeable selectivity for T-type channels over L-type channels (T/L ratio > 1), which may contribute to its renal-protective effects.[8][9][10] | Patch-Clamp Electrophysiology |

Target Binding Kinetics

The kinetic profile of Lercanidipine is a key differentiator from other dihydropyridines. Its high lipophilicity contributes to a slow association with and dissociation from its target, resulting in a gradual onset and a durable therapeutic effect that lasts for at least 24 hours.[1][5] This "membrane-controlled kinetics" profile is thought to reduce reflex tachycardia, a common side effect of faster-acting vasodilators.

Table 2: Summary of (S)-Lercanidipine Binding Kinetics

| Parameter | Description | Source |

| Onset of Action | Slow compared to other calcium antagonists like nitrendipine.[7] | Functional in vitro studies (rat aorta) |

| Offset of Action | Slow dissociation from the target. In washout experiments, the maximum inhibitory effect was observed 1 to 3 hours after removal of the drug from the medium.[7] | Functional in vitro studies (rat aorta) |

| Duration of Action | The therapeutic effect lasts for ≥ 24 hours, significantly longer than its plasma elimination half-life (8-10 hours).[5] This is attributed to its high binding to lipid membranes, creating a drug depot.[5][6] | Pharmacokinetic & Pharmacodynamic studies |

| Receptor Half-life | Long receptor half-life.[11] | Preclinical studies |

Signaling Pathway and Mechanism of Action

(S)-Lercanidipine exerts its antihypertensive effect by blocking L-type calcium channels, primarily in arterial smooth muscle cells. This inhibition reduces the influx of extracellular Ca²⁺ that is necessary for muscle contraction. The resulting decrease in intracellular calcium leads to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure. Additionally, Lercanidipine's blockade of T-type calcium channels in the efferent arterioles of the kidney may contribute to its nephroprotective effects.

Caption: Signaling pathway of (S)-Lercanidipine action.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Affinity (K_i) Determination

This protocol outlines a standard filtration-based competitive binding assay to determine the affinity (K_i) of (S)-Lercanidipine for the L-type calcium channel.[12][13][14]

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing L-type calcium channels in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., via BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine:

-

The membrane preparation.

-

A fixed concentration of a suitable radioligand for the dihydropyridine site (e.g., [³H]-nitrendipine), typically at or below its K_d value.

-

A range of concentrations of unlabeled (S)-Lercanidipine (the competitor).

-

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Lercanidipine to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of (S)-Lercanidipine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the K_i value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol is based on methods used to evaluate the functional blockade of L-type and T-type calcium channels in isolated cardiomyocytes.[8][10][15]

-

Cell Preparation:

-

Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).

-

Transfer cells to a recording chamber on the stage of an inverted microscope and superfuse with an appropriate external solution (e.g., Na⁺ and K⁺ free solution to isolate Ca²⁺ currents). Maintain at physiological temperature (e.g., 35°C).

-

-

Patch-Clamp Recording:

-

Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Rupture the membrane patch to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of total ion currents.

-

Use a patch-clamp amplifier in voltage-clamp mode.

-

-

Voltage Protocol:

-

Hold the cell at a negative potential where channels are closed (e.g., Holding Potential, HP = -90 mV).

-

Apply a series of depolarizing voltage steps to elicit specific calcium currents. For example:

-

A step to -30 mV to primarily activate T-type channels.

-

A step to +20 mV to primarily activate L-type channels.

-

-

Record the resulting inward Ca²⁺ currents.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline recording of Ca²⁺ currents.

-

Perfuse the recording chamber with a solution containing a known concentration of (S)-Lercanidipine (e.g., 1 µM).

-

Continuously record the currents as the drug equilibrates and exerts its blocking effect.

-

Perform a washout by perfusing with a drug-free solution to observe the reversal of the block (offset kinetics).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current before (control) and after drug application.

-

Calculate the percentage of current inhibition at each voltage step to determine the extent of L-type and T-type channel blockade.

-

Analyze the time course of the block to assess the onset and offset kinetics (k_on, k_off).

-

Caption: Workflow for a patch-clamp electrophysiology experiment.

Conclusion

(S)-Lercanidipine is a potent and highly selective antagonist of the L-type calcium channel. Its significant stereoselectivity underscores the importance of the (S)-enantiomer for its therapeutic activity. The drug's distinct kinetic profile, characterized by a slow onset and exceptionally long duration of action, is governed by its high lipophilicity and membrane-partitioning properties. These features contribute to its clinical efficacy and favorable tolerability profile, particularly the low incidence of reflex tachycardia and peripheral edema compared to other agents in its class. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of (S)-Lercanidipine and novel calcium channel blockers in drug development.

References

- 1. Lercanidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Common questions about lercanidipine - NHS [nhs.uk]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lercanidipine - Wikipedia [en.wikipedia.org]

- 6. Lercanidipine in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lercanidipine and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. europeanreview.org [europeanreview.org]

- 11. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. docs.axolbio.com [docs.axolbio.com]

(S)-Lercanidipine: A Technical Guide on its Effects on Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the management of hypertension.[1][2][3] It is administered as a racemic mixture, though its therapeutic activity is primarily attributed to the (S)-enantiomer, which is the more potent eutomer.[1][4][5] This technical guide provides an in-depth analysis of the molecular and cellular effects of (S)-Lercanidipine on vascular smooth muscle cells (VSMCs). We detail its primary mechanism of action via L-type calcium channel blockade, explore secondary anti-proliferative signaling pathways, present quantitative data on its potency and selectivity, and describe key experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action in Vascular Smooth Muscle

The principal antihypertensive effect of (S)-Lercanidipine originates from its action on vascular smooth muscle cells, which regulate peripheral vascular resistance and, consequently, blood pressure.

Inhibition of L-Type Calcium Channels

Like other dihydropyridine CCBs, the primary molecular target of (S)-Lercanidipine is the voltage-dependent L-type calcium channel (Ca_v1.2) located on the plasma membrane of VSMCs.[1][3][6][7][8] (S)-Lercanidipine exhibits high affinity for the dihydropyridine binding site on the α1 subunit of the channel.[5][9] By binding to these channels, it inhibits the influx of extracellular calcium (Ca²⁺) into the cell that normally occurs in response to membrane depolarization.[3][6][10][11]

This blockade of Ca²⁺ entry reduces the intracellular free calcium concentration.[7] In VSMCs, the contractile process is initiated by the binding of intracellular Ca²⁺ to the protein calmodulin. The resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains. This phosphorylation enables the interaction between myosin and actin filaments, leading to muscle contraction and vasoconstriction.[8][10] By reducing the available intracellular Ca²⁺, (S)-Lercanidipine disrupts this cascade, leading to decreased MLCK activity, dephosphorylation of myosin light chains, smooth muscle relaxation, and ultimately, vasodilation.[6][8]

Interaction with T-Type Calcium Channels

In addition to its potent effect on L-type channels, lercanidipine has been shown to inhibit T-type calcium channels.[12][13][14] This dual blockade may contribute to its overall pharmacological profile, including potential reno-protective effects, as T-type channels are expressed in renal arterioles.[12] Studies on the individual enantiomers have demonstrated that both (S)-Lercanidipine and (R)-Lercanidipine block T-type channels, with T/L selectivity ratios of 1.05 and 1.15, respectively.[13][14][15]

Signaling Pathways Modulated by Lercanidipine

Beyond direct vasodilation, lercanidipine exerts other significant effects on VSMCs, notably the inhibition of proliferation, which is relevant to the prevention of vascular remodeling and atherosclerosis.

Primary Vasodilatory Signaling Pathway

The canonical pathway leading to vasodilation is a direct consequence of L-type calcium channel blockade.

Anti-Proliferative Signaling Pathways

Studies have demonstrated that lercanidipine can suppress VSMC proliferation and neointimal formation, processes central to the development of restenosis and atherosclerosis.[2] This anti-proliferative effect is mediated by the inhibition of several key growth signaling pathways. Lercanidipine has been shown to inhibit intracellular reactive oxygen species (ROS) production and subsequently inactivate the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling cascades, which are critical for cell growth and survival.[2] This ultimately blocks the progression of VSMCs through the G₀/G₁ to S-phase of the cell cycle.[2]

Quantitative Pharmacological Data

The efficacy and selectivity of (S)-Lercanidipine have been quantified in various in vitro models. The data highlight its high potency, significant vascular selectivity, and the stereospecificity of its action.

Table 1: Potency and Vasoselectivity of Lercanidipine

| Parameter | Tissue | Value | Reference |

|---|---|---|---|

| IC₅₀ (Vasorelaxation) | Human Arteria Mammaria | 0.5 nmol/L | [5][16] |

| IC₅₀ (Negative Inotropy) | Human Right Atrial Trabeculae | 127 nmol/L | [5][16] |

| Vasoselectivity Index | Human Cardiac vs. Vascular | 260 | [5][16] |

| Vasoselectivity Index | Rabbit Cardiac vs. Aorta | 730 |[17] |

Note: The vasoselectivity index is calculated as the ratio of the IC₅₀ for cardiac effects to the IC₅₀ for vascular effects, with higher values indicating greater vascular selectivity.

Table 2: Enantiomer-Specific Activity of Lercanidipine

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Binding Potency | (R)-enantiomer vs. (S)-enantiomer for L-type channel | 100-200 fold less potent | [5] |

| T/L Selectivity Ratio | Blockade of T-type vs. L-type channels by (S)-Lercanidipine | 1.05 | [13][14][15] |

| Pharmacokinetics | Plasma concentration ratio of S(+) vs. R(-) enantiomers | ~1.2 |[18][19] |

Key Experimental Protocols

The characterization of (S)-Lercanidipine's effects relies on established in vitro pharmacological techniques.

Protocol: Isometric Tension Measurement in Isolated Arteries

This functional assay quantifies the vasorelaxant activity of a compound.

-

Objective: To determine the potency (IC₅₀) of (S)-Lercanidipine in relaxing pre-contracted vascular smooth muscle.

-

Tissue Preparation: Arteries (e.g., human internal mammary artery, rabbit aorta) are dissected, cleaned of connective tissue, and cut into rings approximately 2-4 mm in length.[16][17]

-

Apparatus: The rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. Each ring is connected to an isometric force transducer to record changes in tension.[9]

-

Procedure:

-

Equilibration: Tissues are equilibrated under a resting tension for 60-90 minutes.

-

Pre-contraction: A contractile agent, typically a high concentration of potassium chloride (KCl, e.g., 80 mM), is added to the bath to induce a sustained contraction via membrane depolarization and activation of L-type calcium channels.[9][17]

-

Drug Administration: Once the contraction plateaus, (S)-Lercanidipine is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The resulting relaxation is measured as a percentage reversal of the KCl-induced tone. A concentration-response curve is plotted, and the IC₅₀ value (the concentration of drug required to produce 50% of the maximal relaxation) is calculated.[16][17]

-

Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells.

-

Objective: To measure the inhibitory effect of (S)-Lercanidipine on L-type and T-type calcium channel currents.

-